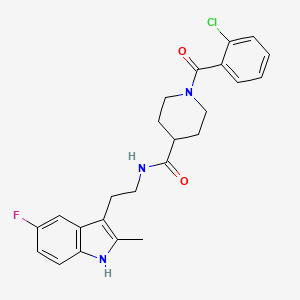
C24H25ClFN3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H25ClFN3O2 Adoprazine hydrochloride . It is a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, which makes it a potential antipsychotic drug .
Preparation Methods
Formation of the core structure: This involves the construction of the main molecular framework through a series of chemical reactions.
Functional group modifications: Introduction of specific functional groups such as chlorine, fluorine, and nitrogen-containing groups.
Purification and crystallization: The final product is purified and crystallized to obtain the desired compound in its pure form.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Adoprazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adoprazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of dopamine D2 receptor antagonists and 5-HT1A receptor agonists.
Biology: It is used in research to understand the role of dopamine and serotonin receptors in various biological processes.
Medicine: It is being investigated as a potential antipsychotic drug for the treatment of conditions such as schizophrenia and bipolar disorder.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Adoprazine hydrochloride exerts its effects by acting as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist. This means that it blocks the action of dopamine at the D2 receptors and activates the serotonin 5-HT1A receptors. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play a crucial role in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Adoprazine hydrochloride can be compared with other similar compounds such as:
Cetirizine: A second-generation antihistamine used to treat allergic rhinitis and urticaria.
Levocetirizine: A selective histamine H1 antagonist used to treat allergic symptoms.
While these compounds share some similarities in their chemical structure, Adoprazine hydrochloride is unique in its dual action as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist, making it a potential candidate for antipsychotic therapy.
Properties
Molecular Formula |
C24H25ClFN3O2 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-(2-chlorobenzoyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25ClFN3O2/c1-15-18(20-14-17(26)6-7-22(20)28-15)8-11-27-23(30)16-9-12-29(13-10-16)24(31)19-4-2-3-5-21(19)25/h2-7,14,16,28H,8-13H2,1H3,(H,27,30) |
InChI Key |
GSALTRLJSBTHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















